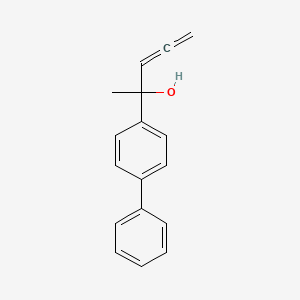

2-(4-Phenylphenyl)penta-3,4-dien-2-ol

Description

2-(4-Phenylphenyl)penta-3,4-dien-2-ol is a synthetic allenolic compound characterized by a central penta-3,4-dien-2-ol backbone substituted with a 4-phenylphenyl group. This structure combines the conjugated π-system of the allene moiety with the steric bulk of the biphenyl group, which may influence its reactivity, stability, and intermolecular interactions.

The compound’s bifunctional nature—featuring a hydroxyl group and an extended aromatic system—positions it as a candidate for applications in organic synthesis, host-guest chemistry, or materials science. However, its specific physicochemical properties (e.g., solubility, acidity) remain uncharacterized in the available literature.

Properties

CAS No. |

42036-31-7 |

|---|---|

Molecular Formula |

C17H16O |

Molecular Weight |

236.31 g/mol |

InChI |

InChI=1S/C17H16O/c1-3-13-17(2,18)16-11-9-15(10-12-16)14-7-5-4-6-8-14/h4-13,18H,1H2,2H3 |

InChI Key |

OCKIAGKFXQICLF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C=C=C)(C1=CC=C(C=C1)C2=CC=CC=C2)O |

Origin of Product |

United States |

Biological Activity

2-(4-Phenylphenyl)penta-3,4-dien-2-ol, also known as 2-(biphenyl-4-yl)penta-3,4-dien-2-ol, is a compound with significant potential in the field of medicinal chemistry. Its structure comprises a penta-dienol framework that contributes to its biological activity. This article explores the biological activities associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of 2-(4-Phenylphenyl)penta-3,4-dien-2-ol can be represented as follows:

Pharmacological Properties

Research indicates that 2-(4-Phenylphenyl)penta-3,4-dien-2-ol exhibits various pharmacological activities:

- Anti-inflammatory Effects : Compounds similar to 2-(4-Phenylphenyl)penta-3,4-dien-2-ol have been noted for their anti-inflammatory properties. For instance, derivatives of 1-phenyl-2,3-butadien-1-ols have shown efficacy in reducing inflammation in animal models .

- Antioxidant Activity : The presence of hydroxyl groups in the structure may contribute to antioxidant properties, which are essential in combating oxidative stress in biological systems .

- Antitumor Potential : Some studies have suggested that compounds with similar structures possess antitumor activity by inhibiting cancer cell proliferation through various mechanisms .

The biological activity of 2-(4-Phenylphenyl)penta-3,4-dien-2-ol is attributed to several mechanisms:

- Inhibition of Pro-inflammatory Cytokines : It has been observed that such compounds can inhibit the production of pro-inflammatory cytokines like TNF-alpha and IL-6, which play crucial roles in inflammatory responses .

- Scavenging Free Radicals : The compound's ability to scavenge free radicals contributes to its antioxidant effects, thereby protecting cells from oxidative damage .

- Modulation of Enzyme Activity : Research indicates that similar compounds can modulate the activity of various enzymes involved in metabolic pathways, potentially leading to beneficial effects on lipid metabolism and other physiological processes .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anti-inflammatory | Reduction in cytokine levels | |

| Antioxidant | Scavenging of free radicals | |

| Antitumor | Inhibition of cancer cell proliferation |

Case Study: Anti-inflammatory Activity

A study conducted on a series of phenolic compounds demonstrated that derivatives similar to 2-(4-Phenylphenyl)penta-3,4-dien-2-ol exhibited significant anti-inflammatory effects in murine models. The study highlighted a reduction in paw edema and inflammatory markers post-treatment with these compounds.

Case Study: Antioxidant Properties

In vitro assays revealed that the compound displayed strong antioxidant activity through DPPH radical scavenging assays. The results indicated an IC50 value comparable to established antioxidants, suggesting its potential use in formulations aimed at reducing oxidative stress.

Comparison with Similar Compounds

Table 1: Key Structural Features of Penta-3,4-dien-2-ol Derivatives

Key Observations :

Key Observations :

- The high yield of 74g (85%) contrasts with the modest yield of penta-3,4-dien-2-ol (30%) , suggesting that steric hindrance from bulky groups (e.g., biphenyl) in the target compound could further complicate synthesis.

- Stereoselective synthesis (e.g., ) demonstrates the feasibility of generating enantiopure allenolic derivatives, though the target compound’s stereochemical behavior remains unexplored.

Spectroscopic Data

Table 3: NMR Chemical Shifts of Selected Compounds

Key Observations :

- The allene proton in penta-3,4-dien-2-ol resonates at δ 5.27 , a region typical for conjugated dienes.

- The absence of data for the target compound highlights a gap in the literature regarding its spectroscopic characterization.

Host-Guest and Solvent Interactions

By analogy, the 4-phenylphenyl group in the target compound could similarly improve binding affinity in nonpolar media compared to simpler derivatives like penta-3,4-dien-2-ol.

Q & A

Basic: What are the standard synthetic routes for preparing 2-(4-Phenylphenyl)penta-3,4-dien-2-ol, and what key reagents are involved?

Answer:

The synthesis typically involves transition metal-catalyzed propargylation reactions. For example, propargyl bromide and sodium hydride (NaH) are used under controlled conditions (e.g., 0°C to room temperature) to generate the allenic structure. Purification is achieved via flash chromatography with gradient elution (hexanes/ethyl acetate mixtures) . Key steps include:

- Deprotonation : NaH facilitates deprotonation of precursor alcohols.

- Alkynylation : Propargyl bromide introduces the allene moiety.

- Workup : Immediate quenching and chromatography ensure product isolation (yields ~80–85%) .

Basic: What analytical techniques are recommended for characterizing the structural integrity of 2-(4-Phenylphenyl)penta-3,4-dien-2-ol?

Answer:

- 1H NMR Spectroscopy : Critical for confirming the allenic structure. Aromatic protons appear in the δ 7.17–7.67 ppm range, while allenic protons exhibit distinct splitting patterns (e.g., doublets or multiplets) .

- Chromatography : Flash chromatography (hexanes/EtOAc gradients) resolves intermediates and verifies purity.

- Mass Spectrometry : Validates molecular weight and fragmentation patterns.

Basic: What safety protocols should be followed when handling 2-(4-Phenylphenyl)penta-3,4-dien-2-ol in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Use impermeable gloves (e.g., butyl rubber compliant with EN374 standards) and safety goggles to prevent skin/eye contact .

- Storage : Store in sealed containers in cool, dry, well-ventilated areas away from oxidizers and heat sources .

- Decomposition Risks : Avoid heating, as thermal decomposition may release toxic gases (e.g., carbon monoxide) .

Advanced: How do transition metal catalysts influence the stereoselectivity and regioselectivity in the synthesis of allene-containing compounds?

Answer:

Transition metals (e.g., Pd, Cu) mediate π-orbital interactions in allenes, directing nucleophilic/electrophilic additions. For example:

- Regioselectivity : NaH in propargylation reactions promotes controlled allene formation by deprotonating precursor alcohols .

- Stereoselectivity : Chiral ligands (e.g., phosphines) or low-temperature conditions enhance enantiomeric control, as observed in stereoselective allene alcohol syntheses .

Advanced: What strategies resolve contradictions in reported stability data for allene alcohols under varying thermal conditions?

Answer:

Conflicting stability reports may arise from substituent electronic effects or trace impurities. Methodological approaches include:

- Thermoanalytical Studies : TGA/DSC quantify decomposition thresholds (e.g., onset temperatures).

- Controlled Degradation Experiments : Conducted under inert atmospheres to isolate degradation pathways .

- Comparative NMR : Identifies structural rearrangements (e.g., hydroxyl migrations) post-heating .

Advanced: How can computational modeling guide the design of experiments for optimizing synthesis?

Answer:

- Density Functional Theory (DFT) : Predicts transition states in propargyl-allene isomerization, identifying catalysts (e.g., Au(I)) that lower activation barriers.

- Molecular Dynamics (MD) : Simulates solvent effects (e.g., THF vs. DCM) on reaction kinetics and regioselectivity .

Advanced: What role does the allene moiety play in potential biological applications, such as enzyme inhibition?

Answer:

The conjugated allene system can act as a Michael acceptor or radical trap, enabling covalent interactions with biological targets. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.